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Compound of Interest |

Compound Name: 6-(Azepan-2-yl)quinoline
CAS No.: 904816-03-1
Cat. No.: B1284480
. J

Executive Summary & Compound Profile

Compound: 6-(Azepan-2-yl)quinoline (CAS: 904816-03-1) Chemical Class: Bicyclic aromatic
heterocycle (Quinoline) coupled to a medium-ring saturated amine (Azepane). Primary Target
Class: G-Protein Coupled Receptors (GPCRs), specifically Class A Aminergic receptors.
Predicted Mechanism: Agonism at the Serotonin 5-HT

receptor.[1][2][3][4][5]
Significance: The 6-substituted quinoline scaffold is a validated template for 5-HT

agonists (e.g., PNU-69176E, Lorcaserin analogs). The azepane (7-membered) ring offers a
unique conformational space compared to the more common pyrrolidine (5-membered) or
piperazine (6-membered) analogs, potentially enhancing selectivity profiles against the highly
homologous 5-HT

and 5-HT
subtypes.

Target Identification Strategy

Identifying the biological target of 6-(Azepan-2-yl)quinoline requires a systematic
"deorphanization” approach, moving from in silico prediction to physical screening.
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Structural Activity Relationship (SAR) Inference

The "Azepan-2-yl" moiety mimics the ethylamine side chain of serotonin, constrained within a
lipophilic ring. The quinoline core provides the aromatic anchor necessary for hydrophobic
interactions within the GPCR transmembrane bundle (TM3/TM5/TM6).

o Hypothesis: The basic nitrogen of the azepane forms a salt bridge with the conserved
Aspartate (D3.32) residue in the aminergic GPCR binding pocket.

e Precedent: Structural analogs such as 6-(pyrrolidin-2-yl)quinoline are potent 5-HT

agonists.

Primary Screening: Radioligand Binding Panel

To confirm the target, the compound must be screened against a broad panel of CNS
receptors.

e Assay: Competition binding using [

H]-Mesulergine (non-selective 5-HT ligand) or [
[]-DOL.

e Success Criteria:

nM at the target receptor with

-fold selectivity over off-targets.
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Figure 1: Deorphanization workflow moving from chemical structure to confirmed receptor
binding.

Target Validation Protocols

Mere binding does not confirm therapeutic utility. Validation requires proving the compound
functionally activates the receptor (Agonism) and triggers the relevant downstream signaling
pathway without engaging dangerous off-targets.

Functional Mechanism: Gg/11 Signaling
The 5-HT

receptor couples to G
, leading to Phospholipase C (PLC) activation.

e Primary Readout: Intracellular Calcium (

) mobilization.

o Secondary Readout: Inositol Monophosphate (IP1) accumulation (more stable than IP3).

Protocol: FLIPR Calcium Flux Assay

This assay provides real-time kinetic data of receptor activation.
Materials:
o HEK-293 cells stably expressing human 5-HT

(edited or unedited isoforms).

e Calcium-sensitive dye (e.g., Fluo-4 AM).
e Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology:
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e Cell Plating: Seed cells at 50,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine
coated plates. Incubate overnight at 37°C/5% CO

e Dye Loading: Aspirate media and add 100

L of Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid to inhibit anion transport).
Incubate 60 min at 37°C.

e Compound Preparation: Dissolve 6-(Azepan-2-yl)quinoline in 100% DMSO (10 mM stock).
Serial dilute in Assay Buffer (final DMSO < 0.5%).

o Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure
baseline fluorescence (

) for 10 seconds.

o Addition & Read: Inject compound. Monitor fluorescence (

) for 180 seconds.

e Analysis: Calculate Response =

. Plot log(concentration) vs. Response to determine

Validation Criteria:
o Full Agonist:

of Serotonin (5-HT) response.

o Partial Agonist:

20-80% (often preferred for obesity to limit desensitization).

The Selectivity Trap: 5-HT and 5-HT

The validation is failed if the compound potently activates 5-HT
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(linked to valvular heart disease) or 5-HT
(hallucinations).
Selectivity Ratios Required:
o 5-HT
vs 5-HT
: > 15-fold selectivity.
o 5-HT
vs 5-HT

: > 100-fold selectivity (Critical Safety Margin).

Signaling Pathway Visualization

Understanding the intracellular cascade is vital for selecting the right validation assays.
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Figure 2: Gg-coupled signaling cascade activated by 6-(Azepan-2-yl)quinoline leading to

satiety signals.

Quantitative Data Summary

When validating this target, the following data profile represents a "Go" decision for a lead

candidate.
Parameter Assay Type Target Value Rationale
Binding Affinity ( Radioligand High potency required
) <10 nM ]
) Displacement for CNS efficacy.
Functional Potency ( Potency must
IP-One / Calcium Flux <50 nM translate to receptor

)

activation.

Intrinsic Activity (

)

Calcium Flux

40% - 80%

Partial agonism may
reduce

tolerance/desensitizati

on.
>HT _ o Avoid hallucinogenic
Functional vs Binding > 20-fold o
Selectivity liability.
S-HT _ o Critical: Avoid cardiac
Functional vs Binding > 100-fold ]
Selectivity valvulopathy risk.
I > 10 Avoid QT prolongation
hERG Inhibition Patch Clamp _
M (cardiac safety).
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Medicinal Chemistry.

+ Heterocycle-fused azepines as potent 5-HT2C receptor agonists. Source: Bioorganic &
Medicinal Chemistry Letters (Pfizer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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